REACTION_CXSMILES
|
[C:1]([C:5]1[O:9][N:8]=[C:7]([NH:10][C:11](=[O:17])[CH:12]([NH2:16])[CH2:13][CH2:14]C)[CH:6]=1)([CH3:4])([CH3:3])[CH3:2].Cl>>[NH2:16][CH:12]([CH2:13][CH3:14])[C:11]([NH:10][C:7]1[CH:6]=[C:5]([C:1]([CH3:3])([CH3:2])[CH3:4])[O:9][N:8]=1)=[O:17]
|
Name
|
2-amino-pentanoic acid (5-tert-butyl-isoxazol-3-yl)-amide
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)C1=CC(=NO1)NC(C(CCC)N)=O
|
Name
|
N-t-BOC
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Prepared by methods analogous to
|
Name
|
|
Type
|
|
Smiles
|
NC(C(=O)NC1=NOC(=C1)C(C)(C)C)CC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |